

In-depth Technical Guide: Solubility and Stability of C17H18ClN3O4

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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333

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To the Researcher: Initial searches for the chemical formula **C17H18ClN3O4** did not yield a definitively corresponding compound. It is highly probable that this formula contains a typographical error. The closest well-documented chemical entity is 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide, with the molecular formula C17H14ClN3O4. This guide will proceed by outlining the general principles and methodologies for studying the solubility and stability of such a compound, which can be applied once the specific molecule of interest is confirmed.

Compound Identification and Characterization

Prior to initiating comprehensive solubility and stability studies, it is imperative to unequivocally identify and characterize the compound in question.

1.1. Structure and Physicochemical Properties

The foundational step involves confirming the molecular structure and fundamental physicochemical properties. For a compound like 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide, this would include:

- Molecular Weight: 359.77 g/mol
- Appearance: Crystalline solid (predicted)
- pKa: (Predicted values would be determined using computational tools)

- LogP: (Predicted value would be determined to estimate lipophilicity)

1.2. Purity Assessment

The purity of the active pharmaceutical ingredient (API) must be rigorously assessed to ensure that observed solubility and stability characteristics are not influenced by impurities. Standard analytical techniques for purity determination include:

- High-Performance Liquid Chromatography (HPLC) with UV detection
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Differential Scanning Calorimetry (DSC)

Solubility Studies

The solubility of a drug substance is a critical determinant of its bioavailability and plays a pivotal role in formulation development.

2.1. Equilibrium Solubility Determination

Equilibrium solubility is typically determined by the shake-flask method.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

- **Preparation:** An excess amount of the compound is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).
- **Equilibration:** The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- **Sample Collection and Analysis:** After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids. The concentration of

the dissolved compound in the filtrate is then quantified using a validated analytical method, typically HPLC-UV.

Data Presentation:

Table 1: Equilibrium Solubility of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide in Various Solvents

Solvent/Buffer (pH)	Temperature (°C)	Solubility (mg/mL)
0.1 N HCl (pH 1.2)	25	Data to be determined
Acetate Buffer (pH 4.5)	25	Data to be determined
Phosphate Buffer (pH 6.8)	25	Data to be determined
Phosphate Buffer (pH 7.4)	25	Data to be determined
Water	25	Data to be determined
Ethanol	25	Data to be determined
Propylene Glycol	25	Data to be determined
0.1 N HCl (pH 1.2)	37	Data to be determined
Acetate Buffer (pH 4.5)	37	Data to be determined
Phosphate Buffer (pH 6.8)	37	Data to be determined
Phosphate Buffer (pH 7.4)	37	Data to be determined

2.2. Intrinsic Dissolution Rate (IDR)

The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions.

Experimental Protocol: Intrinsic Dissolution Rate (Wood's Apparatus)

- **Compact Preparation:** A known amount of the compound is compressed into a die with a fixed surface area using a hydraulic press.

- **Dissolution Testing:** The die is placed in a dissolution vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37 °C). The apparatus is rotated at a constant speed (e.g., 100 rpm).
- **Sample Analysis:** Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed by HPLC-UV to determine the concentration of the dissolved compound. The amount of drug dissolved per unit area is plotted against time, and the slope of the linear portion of the curve represents the intrinsic dissolution rate.

Data Presentation:

Table 2: Intrinsic Dissolution Rate of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide

Dissolution Medium (pH)	Temperature (°C)	Rotation Speed (rpm)	IDR (mg/cm ² /min)
0.1 N HCl (pH 1.2)	37	100	Data to be determined
Phosphate Buffer (pH 6.8)	37	100	Data to be determined

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and identify appropriate storage conditions.

3.1. Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

- **Stress Conditions:** Solutions of the compound are subjected to various stress conditions, including:
 - **Acidic Hydrolysis:** 0.1 N HCl at 60 °C for 24 hours.

- Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: The solid compound is stored at 80 °C for 48 hours.
- Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

3.2. ICH Stability Studies

Formal stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH).

Experimental Protocol: Long-Term and Accelerated Stability Testing

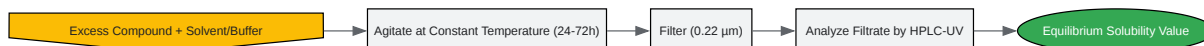
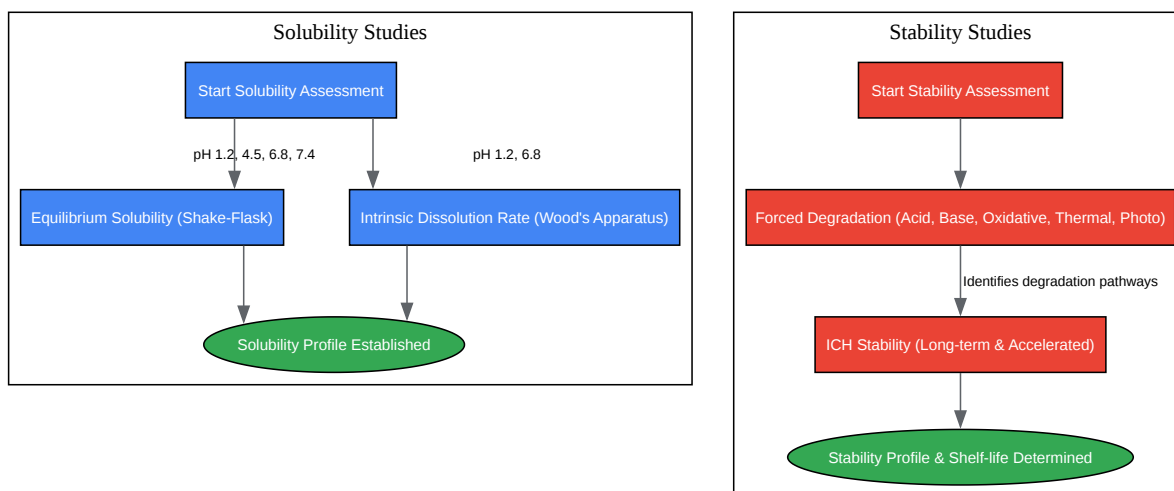
- Storage Conditions: The drug substance is stored in controlled environment chambers under the following conditions:
 - Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
 - Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
 - Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
- Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).
- Analysis: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation:

Table 3: Accelerated Stability Data for 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide at 40 °C / 75% RH

Time (Months)	Appearance	Assay (%)	Total Impurities (%)
0	Conforms	99.8	0.15
3	Data to be determined	Data to be determined	Data to be determined
6	Data to be determined	Data to be determined	Data to be determined

Visualization of Experimental Workflows



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